N-{2-[(E)-1-cyano-2-(3-methoxyphenyl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide
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Overview
Description
N-{2-[(1E)-1-CYANO-2-(3-METHOXYPHENYL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a combination of cyano, methoxyphenyl, thiophene, thiazole, and furan moieties
Preparation Methods
The synthesis of N-{2-[(1E)-1-CYANO-2-(3-METHOXYPHENYL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by the cyclization of a suitable precursor containing thiophene and cyano groups.
Introduction of the furan ring: This step involves the coupling of the thiazole intermediate with a furan derivative under specific reaction conditions.
Final assembly: The final compound is obtained by introducing the methoxyphenyl and cyano groups through a series of substitution and condensation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-{2-[(1E)-1-CYANO-2-(3-METHOXYPHENYL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
N-{2-[(1E)-1-CYANO-2-(3-METHOXYPHENYL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound is investigated for its potential use in the development of new materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-{2-[(1E)-1-CYANO-2-(3-METHOXYPHENYL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-{2-[(1E)-1-CYANO-2-(3-METHOXYPHENYL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure and may exhibit similar biological activities.
Furan derivatives:
Cyano-substituted compounds: The presence of the cyano group can influence the compound’s reactivity and biological properties.
The uniqueness of N-{2-[(1E)-1-CYANO-2-(3-METHOXYPHENYL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE lies in its combination of these functional groups, which can lead to distinct chemical and biological properties not observed in other similar compounds.
Properties
Molecular Formula |
C22H15N3O3S2 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[2-[(E)-1-cyano-2-(3-methoxyphenyl)ethenyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C22H15N3O3S2/c1-27-16-6-2-5-14(12-16)11-15(13-23)21-24-19(18-8-4-10-29-18)22(30-21)25-20(26)17-7-3-9-28-17/h2-12H,1H3,(H,25,26)/b15-11+ |
InChI Key |
IIGAKTOOHPFJOB-RVDMUPIBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C#N)/C2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4 |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4 |
Origin of Product |
United States |
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